2-Bromo-5-nitrofuran
Overview
Description
2-Bromo-5-nitrofuran is a chemical compound with the molecular formula C4H2BrNO3 and a molecular weight of 191.97 g/mol . It belongs to the class of nitrofuran derivatives, which are known for their broad-spectrum antibacterial properties . This compound is characterized by the presence of a bromine atom and a nitro group attached to a furan ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
2-Bromo-5-nitrofuran, a derivative of Nitrofural, primarily targets bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This compound is effective against both gram-negative and gram-positive bacteria . It is used for superficial wounds, burns, ulcers, and skin infections .
Mode of Action
It is known to inhibit several bacterial enzymes, particularly those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
This compound affects the biochemical pathways related to glucose and pyruvate degradation . By inhibiting the enzymes involved in these pathways, it disrupts the energy production of the bacteria, leading to their death .
Pharmacokinetics
It is known that nitrofuran compounds are prodrugs, activated via reduction by bacterial nitroreductases . This suggests that the bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound could be influenced by the presence and activity of these enzymes.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting the enzymes involved in energy production, it prevents the bacteria from proliferating . This makes it an effective treatment for bacterial infections of the skin .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of bacterial nitroreductases is crucial for its activation . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
2-Bromo-5-nitrofuran plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It is known to interact with nitroreductases, which are enzymes that catalyze the reduction of nitro groups to amines. These interactions are crucial for the activation of this compound, converting it into reactive intermediates that can interact with other biomolecules. The compound’s nitro group undergoes reduction, leading to the formation of reactive species that can form covalent bonds with nucleophilic sites on proteins and DNA .
Cellular Effects
This compound exerts various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reduction by nitroreductases to form reactive intermediates. These intermediates can covalently bind to nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and the induction of DNA damage. The compound’s ability to generate reactive oxygen species further contributes to its cytotoxic effects. The binding interactions with biomolecules can result in the inhibition of key enzymes involved in cellular metabolism and the disruption of cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to this compound has been shown to result in sustained oxidative stress and persistent DNA damage in cells. These effects can lead to alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and moderate changes in gene expression. At high doses, this compound can cause significant toxicity, including central nervous system involvement, gastrointestinal disturbances, and depression of spermatogenesis. These toxic effects are dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
This compound is involved in metabolic pathways that include its reduction by nitroreductases. The reduction process generates reactive intermediates that can interact with various cellular components. These interactions can affect metabolic flux and alter the levels of metabolites involved in energy production and detoxification processes. The compound’s metabolism is closely linked to its ability to generate reactive oxygen species and induce oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles. The activity and function of this compound can be modulated by its subcellular localization, affecting processes such as DNA repair, transcription, and cellular metabolism .
Preparation Methods
The synthesis of 2-Bromo-5-nitrofuran typically involves the bromination of 5-nitrofuran. One common method includes the reaction of 5-nitrofuran with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the furan ring. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Bromo-5-nitrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the bromine atom with an amine group results in the formation of 2-amino-5-nitrofuran .
Scientific Research Applications
2-Bromo-5-nitrofuran has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with antibacterial and antifungal properties.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies investigating the mechanisms of action of nitrofuran derivatives and their interactions with biological targets.
Comparison with Similar Compounds
2-Bromo-5-nitrofuran can be compared with other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone. These compounds share a common nitrofuran core but differ in their substituents and specific applications .
Nitrofurantoin: Used primarily for the treatment of urinary tract infections.
Nitrofurazone: Used for topical infections and as a urinary catheter coating.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
This compound is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
2-bromo-5-nitrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-3-1-2-4(9-3)6(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTDMAKRJHGXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283589 | |
Record name | 2-Bromo-5-nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-73-4 | |
Record name | 823-73-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-5-nitrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-nitrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the purpose of investigating the impact of tetrabutylammonium iodide on 2-bromo-5-nitrofuran in the study?
A2: The abstract states that the impact of tetrabutylammonium iodide on the reactivity of this compound was investigated []. This suggests the researchers were interested in understanding how this additive might affect the yield or efficiency of incorporating [Carbon-11]carbon monoxide into this compound to form the desired [Carbon-11] labelled product.
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